molecular formula C9H16N2O B13184951 N-(4-Methylpiperidin-3-yl)prop-2-enamide

N-(4-Methylpiperidin-3-yl)prop-2-enamide

Cat. No.: B13184951
M. Wt: 168.24 g/mol
InChI Key: YUDVMXSABUNWER-UHFFFAOYSA-N
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Description

N-(4-Methylpiperidin-3-yl)prop-2-enamide is an acrylamide derivative featuring a piperidine ring substituted with a methyl group at the 4-position. This compound belongs to a class of bioactive molecules where the acrylamide moiety (prop-2-enamide) is critical for interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)prop-2-enamide

InChI

InChI=1S/C9H16N2O/c1-3-9(12)11-8-6-10-5-4-7(8)2/h3,7-8,10H,1,4-6H2,2H3,(H,11,12)

InChI Key

YUDVMXSABUNWER-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C=C

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-(4-Methylpiperidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine-Based Amides

Piperidine-containing acrylamides are widely studied for their pharmacological properties. For example, N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8, C₁₆H₂₄N₂O₂) shares structural similarities with the target compound but differs in substituents. The methoxymethyl group at the 4-position of the piperidine ring in this analog may enhance solubility compared to the methyl group in N-(4-Methylpiperidin-3-yl)prop-2-enamide, though this requires experimental validation .

Table 1: Key Properties of Piperidine-Based Amides
Compound Name Molecular Formula Substituent (Piperidine) Melting Point (°C) Biological Activity
This compound Not explicitly reported 4-Methyl N/A Inferred anti-inflammatory*
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C₁₆H₂₄N₂O₂ 4-Methoxymethyl Not reported Pharmaceutical intermediate
N-trans-Feruloyltyramine (from Lycium yunnanense) C₂₀H₂₁NO₄ Hydroxyl/methoxy groups Not reported Anti-inflammatory (IC₅₀ < 17.21 μM)

*Inferred based on structural similarity to anti-inflammatory acrylamides .

Aromatic vs. Aliphatic Substituents in Prop-2-enamides

Prop-2-enamide derivatives with aromatic substituents, such as (2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (Compound 2a), exhibit distinct physicochemical properties. For instance:

  • Melting Points : Aromatic substituents (e.g., trifluoromethylphenyl) increase melting points (154–157°C for 2a) compared to aliphatic piperidine-based analogs, likely due to enhanced π-π stacking .
  • Bioactivity : Fluorinated or chlorinated aryl groups (e.g., 2b–2f in ) may improve metabolic stability but reduce solubility, whereas aliphatic groups like piperidine could enhance bioavailability .
Table 2: Comparison of Prop-2-enamide Derivatives
Compound Name Substituent Type Melting Point (°C) Notable Features
This compound Aliphatic (piperidine) N/A Potential CNS activity due to piperidine
(2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) Aromatic (CF₃) 154–157 High metabolic stability
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) Mixed (phenolic/methoxy) Not reported Anti-inflammatory (IC₅₀ < 17.21 μM)

Research Findings and Implications

Anti-Inflammatory Activity

Compounds like Moupinamide (isolated from B. diffusa) and N-trans-Feruloyltyramine demonstrate significant anti-inflammatory activity (IC₅₀ < 17.21 μM), attributed to their phenolic and methoxy substituents. The piperidine-based target compound may exhibit similar activity if its aliphatic substituents allow effective binding to inflammatory targets like COX-2 .

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